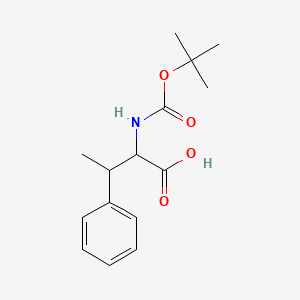

Boc-beta-methyl-DL-phenylalanine

Description

The exact mass of the compound Boc-beta-methyl-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-beta-methyl-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-beta-methyl-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSLNPBJZAPTMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630424-76-9 | |

| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boc-beta-methyl-DL-phenylalanine CAS 115132-19-9 properties

Boc- -methyl-DL-phenylalanine: The Conformational Architect

An In-Depth Technical Guide for Medicinal Chemists & Structural Biologists[1]

Executive Summary: The Science of Constraint

Boc-

For drug development professionals, this compound serves two primary functions:

-

Conformational Locking: It forces peptides into specific bioactive conformations (often favoring gauche- or trans rotamers), reducing the entropic penalty of receptor binding.

-

Proteolytic Shielding: The added steric bulk at the

-position hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.

Physicochemical Profile

| Property | Data |

| Chemical Name | N-(tert-Butoxycarbonyl)- |

| CAS Number | 115132-19-9 |

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| Stereochemistry | Racemic (DL) at |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |

| Storage | 2–8°C, Desiccated (Hygroscopic) |

| Purity Standard |

Structural & Conformational Dynamics

The -Methyl Effect

In standard phenylalanine, the side chain has significant rotational freedom around the

Mechanism of Action:

-

Restriction: The

-

Bioactivity: This locking mechanism is used to map receptor pockets. If a

-methyl analog retains high potency, it confirms the bioactive conformation of the native phenylalanine in that specific pocket.

Figure 1: The thermodynamic cascade of

Synthesis & Manufacturing Route

Note: As a Senior Scientist, understanding the impurity profile from synthesis is critical for troubleshooting.

The synthesis of CAS 115132-19-9 typically follows a modified malonic ester synthesis or alkylation of a glycine equivalent.[1]

-

Precursor: 1-Bromo-1-phenylethane (

-methylbenzyl bromide).[1] -

Nucleophile: Diethyl acetamidomalonate (glycine equivalent).

-

Alkylation: The enolate of the malonate attacks the benzylic position. Critical Step: This often requires reflux in ethanol with sodium ethoxide.

-

Hydrolysis & Decarboxylation: Acidic hydrolysis removes the esters and the acetyl group, followed by heat-induced decarboxylation to yield the free amino acid (

-methyl-DL-phenylalanine).[1] -

Boc Protection: Reaction with

(Di-tert-butyl dicarbonate) in basic conditions (NaOH/Dioxane) yields the final CAS 115132-19-9.[1]

Impurity Watch:

-

Unreacted Halide: Trace

-methylbenzyl bromide (lachrymator).[1] -

Di-Boc Species: Over-reaction at the nitrogen (check via HPLC).

Application in Solid-Phase Peptide Synthesis (SPPS)

The Steric Challenge

Coupling

Recommended Protocol: The "Power Coupling" Method

Use this protocol for coupling CAS 115132-19-9 to a resin-bound amine.[1]

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential to suppress racemization and catalyze the reaction.[1]

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly acid-sensitive resins.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 30 mins.

-

Activation (Pre-mix):

-

Dissolve Boc-

-Me-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1] -

Add HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

Color Change: Solution should turn yellow/orange.

-

-

Coupling:

-

Add activated mixture to resin.

-

Reaction Time: Shake for 2 to 4 hours (Standard AA is 45 mins).

-

Double Coupling: Recommended.[2] Drain and repeat with fresh reagents for 1 hour.

-

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note: Steric hindrance may give false negatives; HPLC micro-cleavage is the gold standard verification.

Figure 2: Optimized SPPS workflow for sterically hindered

Therapeutic Implications & Case Studies

Case Study: Proteolytic Stability in Neuroactive Peptides

In the development of enkephalin analogs, replacing

Stereochemical Considerations

Since CAS 115132-19-9 is DL (Racemic) , the resulting peptide product will be a mixture of diastereomers.[1]

-

Research Use: Ideal for initial screening to see if either isomer improves activity.

-

Development Use: Once activity is confirmed, you must switch to the pure isomer (e.g., Boc-

-Me-L-Phe) to avoid regulatory issues with diastereomeric mixtures.[1]

References

-

Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin."[1][3] Biopolymers. Link

- Hruby, V. J., et al. (1991). "Design of conformationally constrained amino acids and peptides." Biochemical Journal.

-

ChemicalBook. "N-(tert-Butoxycarbonyl)-L-phenylalanine Properties (Base Structure Reference)." Link

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

-

ChemPep. "Fmoc Solid Phase Peptide Synthesis - Coupling Methods." Link

The Architectural Nuances of β-Methyl-Phenylalanine Derivatives: A Technical Guide for Drug Discovery

Abstract

β-Methyl-phenylalanine, a non-proteinogenic amino acid, offers a unique structural scaffold for medicinal chemists and drug development professionals. The introduction of a methyl group at the β-position of the phenylalanine side chain imparts significant conformational constraints and introduces an additional stereocenter, profoundly influencing the biological activity and metabolic stability of peptide-based therapeutics. This guide provides an in-depth exploration of the synthesis, stereochemistry, and conformational analysis of β-methyl-phenylalanine derivatives, offering field-proven insights into their application in modern drug discovery.

Introduction: The Significance of a Single Methyl Group

In the realm of peptide and small molecule drug design, subtle structural modifications can lead to dramatic changes in pharmacological properties. The incorporation of β-methyl-phenylalanine (β-MePhe) into a molecular scaffold is a prime example of such a high-impact alteration. Unlike its proteinogenic counterpart, L-phenylalanine, β-MePhe possesses two stereocenters, at the α- and β-carbons, giving rise to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R).

The presence of the β-methyl group provides several key advantages for drug development:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the methyl group can significantly reduce the susceptibility of adjacent peptide bonds to enzymatic cleavage, thereby increasing the in vivo half-life of the drug candidate.

-

Conformational Rigidity: The additional substituent restricts the rotational freedom around the Cα-Cβ bond, leading to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the target receptor.

-

Novel Biological Activity: The unique stereochemistry and conformational preferences of β-MePhe can unlock novel biological activities not observed with the parent phenylalanine-containing molecule. For instance, the β-MePhe motif in bottromycin A2 is crucial for its inhibitory activity.

This guide will delve into the synthetic challenges and solutions for accessing stereochemically pure β-MePhe derivatives, their detailed structural analysis, and the implications for their use in creating next-generation therapeutics.

The Synthetic Challenge: Mastering Stereoselectivity

The synthesis of β-methyl-phenylalanine derivatives with high stereochemical purity is a significant challenge due to the presence of two adjacent stereocenters. A variety of synthetic strategies have been developed to address this, broadly categorized into chemical and biocatalytic methods.

Chemical Synthesis Approaches

A common strategy involves the stereoselective conjugate addition of a chiral amine to a cinnamate derivative, followed by electrophilic quenching. This approach allows for the controlled formation of the desired stereoisomers. Another powerful method is the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol outlines a general procedure for the asymmetric synthesis of a β-methyl-phenylalanine derivative using a chiral sulfinamide auxiliary.

Step 1: Imine Formation.

-

React benzaldehyde with a chiral sulfinamide (e.g., (S)-(-)-p-toluenesulfinamide) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.

Step 2: Diastereoselective Enolate Addition.

-

Prepare the lithium enolate of a propionate ester at low temperature (e.g., -78 °C) using a strong base like lithium diisopropylamide (LDA).

-

Add the N-sulfinylimine to the enolate solution. The chiral sulfinyl group directs the addition to one face of the imine, establishing the desired stereochemistry at the β-carbon.

Step 3: Auxiliary Cleavage.

-

Hydrolyze the resulting sulfinamide adduct under acidic conditions (e.g., HCl in methanol) to cleave the chiral auxiliary and reveal the free amine of the β-methyl-phenylalanine ester.

Step 4: Purification.

-

Purify the final product using column chromatography to isolate the desired stereoisomer.

Biocatalytic Synthesis: A Greener Approach

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of β-methyl-phenylalanine derivatives. Engineered enzymes, such as phenylalanine ammonia lyases (PALs) and transaminases, have been developed to catalyze the stereoselective amination of β-methyl cinnamic acid and its analogs with high diastereoselectivity and enantioselectivity.

-

Engineered Phenylalanine Ammonia Lyases (PALs): Wild-type PALs are typically unable to accept β-substituted substrates. However, through computational design and directed evolution, variants have been created that can efficiently convert β-methyl cinnamic acid into the corresponding β-methyl-phenylalanine with excellent stereocontrol.

-

Transaminases: ω-Transaminases can be employed for the asymmetric synthesis of β-phenylalanine esters from stable β-keto ester substrates. This method avoids the use of unstable β-keto acids.

Workflow for Biocatalytic Synthesis of β-Methyl-Phenylalanine

Engineering Peptide Conformation: A Technical Guide to Boc-β-Me-DL-Phe-OH in Drug Discovery

Executive Summary

Peptide-based therapeutics frequently suffer from rapid proteolytic degradation and poor oral bioavailability due to their highly flexible backbones. To circumvent these limitations, the incorporation of conformationally restricted unnatural amino acids has become a cornerstone of modern peptidomimetic design. Among these, Boc-β-Me-DL-Phe-OH (N-α-t-Butoxycarbonyl-β-methyl-DL-phenylalanine) serves as a critical structural building block. By introducing a methyl group at the β-carbon of phenylalanine, researchers can lock the amino acid side-chain into specific rotameric states, rigidify the peptide backbone, enhance target receptor selectivity, and dramatically increase resistance to enzymatic cleavage.

This technical guide details the physicochemical properties, mechanistic rationale, and validated solid-phase peptide synthesis (SPPS) protocols required to successfully integrate this sterically hindered amino acid into novel peptide sequences.

Chemical Identity and Physicochemical Properties

Before initiating synthesis, it is imperative to verify the chemical identity and purity of the reagent. Boc-β-Me-DL-Phe-OH is a racemic mixture at the chiral centers, necessitating downstream chromatographic resolution of the resulting diastereomeric peptides.

Table 1: Physicochemical Properties of Boc-β-Me-DL-Phe-OH

| Property | Specification |

| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-methyl-3-phenylpropanoic acid |

| Molecular Formula | C15H21NO4 [1] |

| Molecular Weight | 279.33 g/mol [1] |

| CAS Registry Numbers | 115132-19-9, 630424-76-9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, DCM, and Methanol |

| Protecting Group | N-alpha-tert-Butoxycarbonyl (Boc) |

Mechanistic Rationale: The Causality of β-Methylation

Why choose a β-methylated phenylalanine over standard L-phenylalanine or other halogenated derivatives? The answer lies in the stereoelectronic restrictions imposed by the β-methyl group.

In native L-phenylalanine, the side chain exhibits significant conformational flexibility, freely rotating around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This flexibility allows the peptide to adopt multiple conformations in solution, which incurs an entropic penalty upon receptor binding and exposes the amide bonds to proteolytic enzymes like chymotrypsin.

By introducing a methyl group at the β-position, severe steric clashes occur between the β-methyl group, the α-amine, the carbonyl oxygen, and the phenyl ring. This steric bulk restricts the χ1 angle to a highly preferred trans or gauche conformation depending on the specific diastereomer . Consequently, this side-chain restriction propagates to the peptide backbone, severely limiting the Ramachandran φ and ψ angles. This forced rigidity not only pre-organizes the peptide for optimal receptor binding (increasing affinity and selectivity) but also physically shields the adjacent peptide bonds from the active sites of proteases[2].

Mechanistic pathway of β-methylation leading to enhanced peptide stability and selectivity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Integrating Boc-β-Me-DL-Phe-OH into a peptide sequence requires optimized Boc/Bzl SPPS protocols. The β-branching creates immense steric hindrance at the α-amine and carboxylate, rendering standard carbodiimide coupling reagents (like DIC/HOBt) inefficient. To prevent incomplete coupling and subsequent deletion sequences, highly reactive uronium salts (e.g., HATU) must be utilized to drive the reaction forward.

Step-by-Step Methodology for Hindered Coupling

-

Resin Swelling: Weigh 0.1 mmol of PAM or Merrifield resin. Swell in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites within the polymer matrix.

-

Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1 × 5 mins, followed by 1 × 20 mins. Wash extensively with DCM (5×) and DMF (5×).

-

Neutralization: Wash the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF (2 × 5 mins) to deprotonate the α-amine, generating the free nucleophile.

-

Activation & Coupling (Critical Step):

-

Reagent Preparation: Dissolve 3.0 equivalents (0.3 mmol, 83.8 mg) of Boc-β-Me-DL-Phe-OH and 2.9 equivalents of HATU in minimal DMF.

-

Activation: Add 6.0 equivalents of DIEA to the mixture. A color change to pale yellow indicates active ester formation. Pre-activate for exactly 2 minutes (prolonged activation of hindered amino acids can lead to epimerization via oxazolone formation).

-

Coupling: Add the activated mixture to the resin. Agitate for 3 to 4 hours at room temperature.

-

Self-Validation: Perform a quantitative Ninhydrin (Kaiser) test. If the resin beads turn blue (indicating unreacted primary amines), perform a second coupling using a phosphonium salt like PyAOP/HOAt to overcome the steric barrier via a different mechanistic intermediate.

-

-

Capping: Treat the resin with 10% Acetic Anhydride and 10% Pyridine in DMF for 15 minutes. This truncates any unreacted chains, preventing the formation of complex deletion impurities and simplifying downstream HPLC purification.

-

Cleavage: Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) containing 10% anisole and 5% p-cresol as carbocation scavengers at 0°C for 1 hour.

Step-by-step solid-phase peptide synthesis (SPPS) workflow for sterically hindered amino acids.

Analytical Validation & Diastereomeric Resolution

Because Boc-β-Me-DL-Phe-OH is a racemic mixture (DL), its successful incorporation into a chiral peptide sequence will inherently yield a mixture of diastereomeric peptides. These must be rigorously separated and validated to ensure the integrity of structure-activity relationship (SAR) data.

-

RP-HPLC Resolution: Utilize a C18 preparative column (e.g., 250 × 21.2 mm, 5 µm). Due to the structural similarity of the diastereomers, employ a highly shallow gradient of 0.1% to 0.5% Acetonitrile increase per minute in 0.1% aqueous TFA. The diastereomers will typically elute as two distinct peaks due to differing hydrophobic interactions of the chiral β-methyl group with the stationary phase.

-

Mass Spectrometry (LC-MS): Confirm the identity of both peaks via ESI-MS. Both diastereomers must exhibit the identical target mass. The incorporation of the β-Me-Phe residue adds a mass of 261.33 Da to the growing peptide chain (derived from the MW of 279.33 Da minus the 18.01 Da of water lost during amide bond formation).

References

-

ChemBuyersGuide. "BOC-BETA-METHYL-DL-PHENYLALANINE CAS:115132-19-9". ChemBuyersGuide.com.[Link]

-

Hruby, V.J. et al. "Asymmetric synthesis of unusual amino acids: an efficient synthesis of optically pure isomers of β-methylphenylalanine." Tetrahedron 1992, 48, 4733-4748. Cited in RSC Perkin Transactions 1.[Link]

- Google Patents. "Macrocyclic Ghrelin Receptor Antagonists And Inverse Agonists And Methods Of Using The Same" (CN102812037A).

Sources

Stereoisomers of beta-methyl-phenylalanine (threo vs erythro)

Stereochemical Topography of -Methylphenylalanine: A Technical Guide to Threo and Erythro Isomers in Peptidomimetic Drug Design

Executive Summary

The rational design of peptidomimetics relies heavily on the topographical constraint of amino acid side chains to probe receptor binding pockets and reduce entropic penalties upon target engagement.

This technical whitepaper dissects the causality behind

Topographical Constraint: The Causality of -Methylation

In native phenylalanine, the

The addition of a

Conformational restriction of χ1 rotamers by β-MePhe stereoisomers.

Stereochemical Architecture of -MePhe Isomers

The nomenclature of

Table 1: Stereochemical Assignments of -Methylphenylalanine

| Isomer Designation | Absolute Configuration | Diastereomeric Family | Typical |

| L-erythro | (2S, 3S) | erythro | trans ( |

| D-erythro | (2R, 3R) | erythro | trans ( |

| L-threo | (2S, 3R) | threo | gauche+ ( |

| D-threo | (2R, 3S) | threo | gauche+ ( |

By selecting the appropriate isomer, a medicinal chemist can effectively "lock" the phenyl ring into one of four distinct spatial quadrants, allowing for precise mapping of a receptor's hydrophobic binding pockets.

Asymmetric Synthesis: Methodologies and Mechanisms

While early approaches relied heavily on the fractional crystallization of racemic mixtures[3], modern synthesis demands high enantiomeric and diastereomeric excess from the outset. A highly reliable, self-validating approach utilizes Belokon's chiral Nickel(II) complexes[4].

The Causality of Stereocontrol

In this method, a chiral auxiliary—typically (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)—forms a square planar Ni(II) complex with glycine. The bulky benzyl group of the proline moiety sterically shields the re face of the enolate. Upon base-catalyzed deprotonation, electrophilic attack by 1-bromo-1-phenylethane is forced to occur from the unhindered si face, strictly establishing the (S) configuration at the

Asymmetric synthesis workflow of β-MePhe using chiral Ni(II) complexes.

Protocol 1: Asymmetric Synthesis of (2S,3R)- -MePhe

Note: This protocol incorporates a mandatory internal validation loop.

-

Complex Formation: React glycine, Ni(NO

) -

Enolate Generation: Dissolve the complex in anhydrous DMF. Add powdered KOH (or NaOH) under an inert argon atmosphere at 0°C to generate the enolate[4].

-

Alkylation: Slowly add 1-bromo-1-phenylethane. Stir for 4 hours at room temperature.

-

Validation Checkpoint (Self-Validating Step): Prior to hydrolysis, extract a 5 mg aliquot. Perform

H-NMR analysis. The diastereomeric ratio (dr) must be determined by integrating the distinct -

Disassembly: Treat the purified complex with 3N HCl at 70°C to destroy the Schiff base, releasing the free

-MePhe amino acid and allowing recovery of the chiral auxiliary. -

Purification: Isolate the free amino acid via ion-exchange chromatography (e.g., Dowex 50W).

Analytical Resolution and Validation

Proving the stereochemical integrity of

A gold-standard methodology utilizes Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[3]. FDAA reacts with the primary amine of

Protocol 2: Stereochemical Validation via FDAA Derivatization

-

Derivatization: Dissolve 1 mg of the synthesized

-MePhe in 100 µL of water. Add 20 µL of 1 M NaHCO -

Incubation: Heat the mixture at 40°C for 1 hour.

-

Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 800 µL of mobile phase A (0.1% TFA in water).

-

Validation Checkpoint: A blank derivatization (FDAA + buffer only) and a racemic

-MePhe standard must be run prior to the analytical sample to establish baseline resolution and confirm the absence of interfering artifact peaks. -

HPLC Analysis: Inject onto a C18 RP-HPLC column. Monitor UV absorbance at

nm[3].

Table 2: Chromatographic Resolution of FDAA-Derivatized Isomers

Warning: The near-coelution of L-erythro and L-threo isomers (

| Stereoisomer | Absolute Configuration | Retention Time (min) | Elution Order |

| L-erythro | (2S, 3S) | 16.30 | 1 |

| L-threo | (2S, 3R) | 16.33 | 2 |

| D-threo | (2R, 3S) | 17.05 | 3 |

| D-erythro | (2R, 3R) | 17.10 | 4 |

| (Data adapted from standard RP-HPLC conditions at |

Orthogonal Validation: If HPLC resolution fails due to matrix effects, Capillary Zone Electrophoresis (CZE) using sulfopropylated cyclodextrins (SP2-

Analytical validation workflow for β-MePhe stereoisomers using Marfey's reagent.

Biological Applications in Peptidomimetics

The integration of specific

-

Opioid Receptor Selectivity: In the development of

-agonist/ -

CGRP Antagonists: In Calcitonin Gene-Related Peptide (CGRP) antagonists used for migraine therapeutics, substituting the C-terminal Phe with the four isomers of

-MePhe allowed researchers to identify which specific topographical projection was required to maintain high-affinity antagonism[2]. -

Ribosomal Natural Products:

-MePhe is also found in complex ribosomally synthesized and post-translationally modified peptides (RiPPs) like bottromycins, where the (2S,3S) isomer contributes to the molecule's potent antibacterial architecture.

By mastering the synthesis, separation, and application of these isomers, drug development professionals can systematically convert highly flexible, rapidly degraded native peptides into rigid, highly selective, and potent therapeutics.

References

1.[1] Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed. Source: nih.gov. URL: 2.[3] Supporting information - AWS. Source: amazonaws.com. URL: 3.[2] Modifications to the N-terminus but Not the C-terminus of Calcitonin Gene-Related peptide(8-37) Produce Antagonists With Increased Affinity - PubMed. Source: nih.gov. URL: 4. Bottromycins - biosynthesis, synthesis and activity - Natural Product Reports. Source: rsc.org. URL: 5.[4] (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. Source: researchgate.net. URL: 6.[5] Enantioseparation of β-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis. Source: researchgate.net. URL:

Sources

- 1. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modifications to the N-terminus but not the C-terminus of calcitonin gene-related peptide(8-37) produce antagonists with increased affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Alchemist's Toolbox: A Technical Guide to Non-Canonical Amino Acids in Peptidomimetic Design

Abstract

The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue to overcome these challenges. The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptidomimetic design, providing a powerful toolkit to enhance proteolytic resistance, constrain conformation, and ultimately, modulate biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, strategies, and practical methodologies for the rational design and evaluation of peptidomimetics incorporating ncAAs. We delve into the diverse world of ncAAs, their impact on peptide structure and function, and provide detailed protocols for their synthesis, purification, and characterization.

Introduction: Beyond the Canonical 20

The 20 proteinogenic amino acids, the fundamental building blocks of life, offer a remarkable yet finite chemical space for peptide and protein function.[1] This inherent limitation often translates to therapeutic peptides with suboptimal pharmacokinetic profiles, characterized by rapid degradation by proteases and a lack of specific, stable three-dimensional structures required for potent receptor binding.[2] Peptidomimetics aim to address these shortcomings by introducing chemical modifications that improve drug-like properties while retaining or enhancing biological activity.[3]

The strategic incorporation of non-canonical amino acids (ncAAs)—amino acids not found among the 20 genetically encoded ones—is a highly effective approach in peptidomimetic design.[2] These "unnatural" building blocks offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide properties in ways that are not possible with the canonical set alone. By introducing novel side-chain functionalities, modifying the peptide backbone, or imposing conformational constraints, ncAAs can transform a labile, flexible peptide into a robust, potent, and specific therapeutic candidate.

This guide will explore the diverse landscape of ncAAs and their applications in peptidomimetic design, providing both the theoretical underpinnings and the practical know-how for their successful implementation in a research and drug discovery setting.

The Arsenal of the Peptide Chemist: A Classification of Non-Canonical Amino Acids

The utility of ncAAs in peptidomimetic design stems from their diverse structural and chemical properties. They can be broadly classified based on the nature of their modification, each class offering unique advantages for peptide optimization.

Side-Chain Modifications

These ncAAs retain the standard α-amino acid backbone but possess modified side chains that can introduce novel functionalities or steric bulk.

-

α,α-Disubstituted Amino Acids: A prime example is α-aminoisobutyric acid (Aib), where the α-hydrogen is replaced by a second methyl group. This seemingly simple modification introduces significant steric hindrance, restricting the conformational freedom around the phi (φ) and psi (ψ) dihedral angles and promoting the formation of helical secondary structures.[4] This pre-organization can enhance receptor binding affinity and shield adjacent peptide bonds from enzymatic cleavage.[2][4]

-

β-Substituted Amino Acids: The addition of substituents at the β-carbon can also impose conformational constraints and enhance proteolytic stability.[2]

-

N-Alkylated Amino Acids: N-methylation is a common strategy to improve the pharmacokinetic properties of peptides. The methylation of the backbone amide nitrogen disrupts the hydrogen-bonding network that is crucial for recognition by many proteases, thereby increasing resistance to degradation.[5] This modification can also enhance membrane permeability by reducing the number of hydrogen bond donors.

-

Constrained and Cyclized Amino Acids: These ncAAs incorporate cyclic structures within their side chains or by linking the side chain to the backbone. Proline analogs and other cyclized amino acids reduce the conformational flexibility of the peptide, which can lock it into a bioactive conformation and improve receptor selectivity.[2]

Backbone Modifications

These modifications alter the fundamental structure of the peptide backbone, leading to profound changes in proteolytic stability and conformation.

-

β-Amino Acids: In β-amino acids, an additional carbon atom is present between the amino and carboxyl groups. Peptides composed of β-amino acids, or a mix of α- and β-amino acids, often adopt unique helical structures and are highly resistant to degradation by proteases that recognize α-amino acid linkages.[3]

-

D-Amino Acids: The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a classic strategy to enhance proteolytic stability. Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids.[5]

-

Peptoids (N-substituted glycines): Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This structural rearrangement confers exceptional resistance to proteolysis. The synthesis of peptoids is also highly versatile, allowing for the incorporation of a wide variety of side chains.[5][6]

The Forge: Synthesis and Incorporation of ncAAs into Peptides

The primary method for synthesizing peptides containing ncAAs is Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

Workflow for Fmoc-SPPS of ncAA-Containing Peptides

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating both canonical and non-canonical amino acids.

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow for ncAA incorporation.

Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing a Non-Canonical Amino Acid

This protocol provides a general guideline for the manual synthesis of a peptide incorporating an ncAA. Automated synthesizers follow a similar series of steps.

Materials:

-

Fmoc-protected canonical amino acids

-

Fmoc-protected non-canonical amino acid (e.g., Fmoc-Aib-OH)

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature. For sterically hindered ncAAs, longer coupling times or double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test.

-

Wash the resin thoroughly with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Sterically Hindered ncAAs: The coupling of sterically hindered ncAAs, such as Aib, can be challenging. The use of more potent coupling reagents like HATU or HCTU, extended coupling times, double coupling, or microwave-assisted peptide synthesis (MASPS) can significantly improve coupling efficiency.[8]

The Crucible: Characterization and Evaluation of Peptidomimetics

Once synthesized and purified, the resulting peptidomimetics must be thoroughly characterized to confirm their identity and evaluate the impact of the incorporated ncAA on their physicochemical and biological properties.

Identity and Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the synthesized peptide. A single, sharp peak indicates a high degree of purity.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the peptide, verifying the correct incorporation of all amino acids, including the ncAA.

Conformational Analysis

The incorporation of ncAAs is often intended to induce a specific secondary structure. Several biophysical techniques can be employed to study the conformation of peptidomimetics in solution.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and powerful technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[9] Through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, a high-resolution structure of the peptidomimetic can be determined.[9]

-

X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the most precise and detailed three-dimensional structural information.[10] This technique can definitively show the conformational constraints imposed by the ncAA.[10]

Functional Evaluation: Assessing the Impact of ncAAs

The ultimate goal of incorporating ncAAs is to improve the therapeutic potential of a peptide. A series of in vitro and in vivo assays are necessary to evaluate these improvements.

A key advantage of many ncAAs is their ability to confer resistance to enzymatic degradation. A common method to assess this is an in vitro proteolytic stability assay.

Protocol: HPLC-Based Proteolytic Stability Assay

-

Peptide Solution Preparation: Prepare a stock solution of the purified peptidomimetic in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture of proteases found in human serum or plasma) in the same buffer.

-

Incubation:

-

Mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:peptide by weight).

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

-

Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., 10% TFA) or an organic solvent (e.g., acetonitrile).

-

HPLC Analysis:

-

Analyze each quenched time-point sample by analytical RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Analysis: Plot the percentage of remaining intact peptide against time. The half-life (t½) of the peptide in the presence of the protease can then be calculated.

The following diagram illustrates the workflow for this assay.

Caption: Workflow for an HPLC-based proteolytic stability assay.

To determine if the peptidomimetic retains its ability to bind to its biological target, receptor binding assays are employed. These assays measure the affinity of the peptidomimetic for its receptor.

Common Receptor Binding Assay Formats:

| Assay Type | Principle | Advantages | Disadvantages |

| Radioligand Binding Assay (Filtration) | A radiolabeled ligand competes with the peptidomimetic for binding to the receptor. Bound and free radioligand are separated by filtration. | High sensitivity, well-established. | Requires handling of radioactive materials, separation step can be cumbersome. |

| Scintillation Proximity Assay (SPA) | A radiolabeled ligand, upon binding to a receptor immobilized on a scintillating bead, emits light. | Homogeneous (no separation step), suitable for high-throughput screening. | Requires specialized reagents and instrumentation. |

| Surface Plasmon Resonance (SPR) | The receptor is immobilized on a sensor chip. Binding of the peptidomimetic causes a change in the refractive index, which is measured in real-time. | Label-free, provides kinetic data (on- and off-rates). | Requires specialized instrumentation, can be sensitive to non-specific binding. |

| Fluorescence Polarization (FP) | A fluorescently labeled ligand, when bound to a receptor, has a higher polarization of emitted light compared to the free ligand. | Homogeneous, suitable for high-throughput screening. | Requires a fluorescently labeled ligand, can be sensitive to assay conditions. |

These assays determine if the peptidomimetic can elicit the desired biological response in a cellular context. The specific assay will depend on the therapeutic target and the desired mechanism of action.

Example Protocol: Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the effect of a peptidomimetic on the viability and proliferation of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the peptidomimetic and control compounds.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance (proportional to cell viability) against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited) or EC50 (the concentration at which 50% of the maximum effect is observed).[11]

The Blueprint: Computational Design of Peptidomimetics with ncAAs

Computational tools are increasingly being used to guide the rational design of peptidomimetics. Software suites like Rosetta allow for the in silico incorporation of ncAAs and the prediction of their effects on peptide structure and binding affinity.[12]

Workflow for Computational Peptidomimetic Design with Rosetta

Caption: Computational design workflow for ncAA-containing peptidomimetics using Rosetta.

Key Steps in Rosetta-Based Design

-

ncAA Parameterization: Before an ncAA can be used in Rosetta, its chemical properties (atom types, bond lengths, angles, etc.) must be defined in a parameter file.

-

Rotamer Library Generation: A library of low-energy side-chain conformations (rotamers) for the ncAA must be created. This allows Rosetta to efficiently sample the conformational space of the ncAA side chain during the design process.[11]

-

In Silico Mutagenesis and Design: The Rosetta design protocols can then be used to systematically replace canonical amino acids in a peptide with the parameterized ncAA.

-

Scoring and Selection: The resulting peptidomimetic designs are scored based on their predicted binding energy to the target receptor. The top-scoring candidates are then selected for experimental synthesis and validation.

Success Stories: ncAA-Containing Peptidomimetics in the Clinic

The power of incorporating ncAAs into peptidomimetics is exemplified by several approved drugs and promising clinical candidates.

| Drug Name | Therapeutic Area | Non-Canonical Amino Acid(s) | Contribution of ncAA |

| Octreotide | Acromegaly, Carcinoid Tumors | D-Phenylalanine, D-Tryptophan | Enhanced proteolytic stability and prolonged half-life compared to native somatostatin.[13] |

| Carbetocin | Postpartum Hemorrhage | Methyltyrosine | Increased metabolic stability. |

| Difelikefalin | Pruritus in Chronic Kidney Disease | D-Phenylalanine | Important for binding activity to the kappa-opioid receptor.[7] |

| MK-0616 | Hypercholesterolemia (in clinical trials) | Multiple N-substituted ncAAs | Reduced polar surface area and improved membrane permeability, enabling oral bioavailability.[1] |

| Retatrutide | Obesity, Type 2 Diabetes (in clinical trials) | α-aminoisobutyric acid (Aib) | Stabilizes helical conformation, contributing to receptor activation.[5] |

Conclusion: The Future is Non-Canonical

The incorporation of non-canonical amino acids has revolutionized the field of peptidomimetic design, providing a versatile and powerful strategy to overcome the inherent limitations of natural peptides. By expanding the chemical vocabulary beyond the canonical 20, researchers can rationally design and synthesize peptidomimetics with enhanced proteolytic stability, constrained conformations, and improved pharmacokinetic profiles. The combination of advanced synthetic techniques, sophisticated analytical methods, and powerful computational tools will continue to drive the discovery and development of novel ncAA-containing peptidomimetics, paving the way for the next generation of peptide-based therapeutics.

References

-

Cell-Based Assay Procedure. (n.d.). RayBiotech. Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). Nanalysis. Retrieved from [Link]

-

peptide nmr. (n.d.). University of Regensburg. Retrieved from [Link]

- Aina, O. H., Liu, R., & Marik, J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 646–651.

- Al-Mokadem, M., & El-Daly, M. (2021). Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. Avicenna Journal of Medical Biotechnology, 13(4), 183–189.

- Renfrew, P. D., Choi, E. J., Bonneau, R., & Kuhlman, B. (2012). Incorporation of Noncanonical Amino Acids into Rosetta and Use in Computational Protein-Peptide Interface Design. PLOS ONE, 7(3), e32637.

- Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023).

- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). ChemRxiv.

- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023). Magnetic Resonance.

- WuXi AppTec Content Team. (2025). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.

- Peptidomimetics as next – generation therapeutic applications. (2025). Journal of Drug Discovery and Development.

-

Sample preparation and data analysis for NMR-based metabolomics. (n.d.). Penn State University. Retrieved from [Link]

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023).

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

- Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In M.-I. Aguilar (Ed.), HPLC of Peptides and Proteins (pp. 191–206). Humana Press.

- New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). University of California, Santa Barbara.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applic

- Pennington, M. W., & Norton, R. S. (2015). A Newcomer's Guide to Peptide Crystallography. International Journal of Peptide Research and Therapeutics, 21(1), 1–12.

-

HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7.

- Protein X-ray Crystallography in Drug Discovery. (2025).

- HPLC Analysis Methods for Peptide Characteriz

-

Peptide Competition Assay (PCA) Protocol. (n.d.). Rockland Immunochemicals. Retrieved from [Link]

- HPLC Purific

-

The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved from [Link]

- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2024). MDPI.

- Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). Elsevier.

- A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2022). IUCrJ, 9(Pt 5), 589–596.

Sources

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. news-medical.net [news-medical.net]

- 7. mdpi.com [mdpi.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Harnessing Conformational Control: A Technical Guide to β-Methyl Substituted Phenylalanine Analogs in Modern Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties beyond the constraints of the 20 proteinogenic building blocks. Among these, β-methyl substituted phenylalanine analogs have emerged as a particularly powerful tool. The simple addition of a methyl group at the β-carbon of the phenylalanine side chain imparts significant structural and functional changes, including enhanced resistance to enzymatic degradation and profound conformational restriction. This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, structural implications, and application of these valuable analogs. We will explore the causality behind various stereoselective synthetic strategies, detail key experimental protocols, and examine case studies where β-methyl-phenylalanine has been pivotal in optimizing peptide and non-peptide drug candidates.

The Strategic Value of β-Methylation in Phenylalanine Analogs

Phenylalanine is a frequent component of bioactive peptides and small molecule drugs, with its aromatic side chain often serving as a key pharmacophore for receptor interaction. However, native peptides containing phenylalanine suffer from significant liabilities, primarily rapid proteolytic degradation and conformational flexibility, which can lead to poor receptor selectivity and low bioavailability.

The introduction of a methyl group at the β-position of the phenylalanine side chain is a subtle yet highly effective strategy to overcome these limitations. This modification introduces a new stereocenter, creating four possible stereoisomers, and provides a powerful handle for fine-tuning molecular properties.

1.1 Key Advantages of β-Methylation:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the β-methyl group disrupts the recognition and binding of proteases, which are unable to efficiently hydrolyze the modified peptide bond. This steric shield significantly increases the in vivo half-life of peptide-based therapeutics.

-

Conformational Rigidity: The synergistic effect of the two adjacent stereocenters (α and β) confers significant structural rigidity. This restriction of the torsional angles (phi, ψ) of the peptide backbone limits the accessible conformational space, effectively "locking" the molecule into a more defined and often more bioactive conformation. This pre-organization can reduce the entropic penalty of receptor binding, leading to enhanced potency and selectivity.

-

Improved Pharmacokinetic Properties: By increasing stability and influencing conformation, β-methylation can lead to improved pharmacokinetic profiles, including longer plasma half-lives and better membrane permeability in some cases.

The following diagram illustrates the core principle of how β-methylation provides a protective effect against enzymatic action.

Caption: Steric hindrance from β-methylation protects the peptide backbone from proteolytic enzymes.

Stereoselective Synthesis: Navigating the Chiral Landscape

The primary challenge in synthesizing β-methyl phenylalanine analogs lies in controlling the stereochemistry at two adjacent carbons, the α- and β-positions. Numerous chemical and biocatalytic methods have been developed to address this, each with distinct advantages and limitations.

Chemical Synthesis Strategies

Asymmetric Michael Addition: A powerful and widely used strategy involves the 1,4-conjugate addition of a chiral amine to an α,β-unsaturated ester, such as tert-butyl cinnamate. The stereoselectivity is guided by a chiral auxiliary, which is later removed.

A highly effective approach utilizes a chiral lithium amide, such as lithium (R)-(α-methylbenzyl)benzylamide, which adds with high diastereoselectivity. Subsequent trapping of the resulting enolate intermediate with an electrophile allows for the synthesis of various derivatives.

Experimental Protocol: Asymmetric Synthesis of (2R, 3S)-α-Methyl-β-phenylalanine via Chiral Lithium Amide Addition

This protocol is adapted from the strategy described by Davies et al.

Objective: To synthesize a specific stereoisomer of α-methyl-β-phenylalanine with high diastereoselectivity.

Materials:

-

(R)-(+)-N-benzyl-α-methylbenzylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

tert-Butyl crotonate

-

Dry Tetrahydrofuran (THF)

-

Methyl iodide (MeI)

-

Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Methodology:

-

Amide Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in dry THF at -78 °C.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to form the lithium amide. Causality: The use of the chiral amine establishes the stereochemical environment. Deprotonation with n-BuLi generates the nucleophilic lithium amide required for the conjugate addition.

-

Conjugate Addition: Add tert-butyl crotonate (1.2 eq) dropwise to the lithium amide solution. Stir the reaction mixture at -78 °C for 2 hours. Causality: The lithium amide adds to the β-position of the unsaturated ester. The stereochemistry of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a specific diastereomer.

-

Enolate Trapping: Add methyl iodide (1.5 eq) to the reaction mixture and stir at -78 °C for an additional 4 hours. Causality: The enolate formed after the Michael addition is quenched with methyl iodide, introducing the α-methyl group. The stereochemical outcome of this step is controlled by the existing stereocenter at the β-position.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection (Hydrogenolysis): Dissolve the crude product in methanol and add Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) overnight. Causality: Hydrogenolysis cleaves the N-benzyl and N-α-methylbenzyl groups, liberating the free amine.

-

Purification and Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the resulting amino ester by column chromatography. Subsequent hydrolysis of the ester with aqueous HCl yields the final amino acid hydrochloride salt.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide access to enantiomerically pure products that are difficult to obtain otherwise.

Transaminase-Based Dynamic Kinetic Resolution (DKR): This elegant strategy uses a transaminase enzyme to resolve a racemic mixture of a β-branched α-keto acid precursor. The process is "dynamic" because the unreacted keto acid can racemize in situ, allowing for a theoretical yield of 100% of the desired stereoisomer. Thermophilic enzymes are often preferred as they tolerate the higher temperatures and pH conditions that facilitate racemization.

Engineered Phenylalanine Ammonia Lyases (PALs): Wild-type PALs are typically unable to accept β-substituted substrates. However, through computational analysis and protein engineering, variants have been designed that can perform direct asymmetric amination of β-methyl cinnamic acid, producing β-methyl-phenylalanine with excellent diastereo- and enantioselectivity (dr > 20:1, ee > 99.5%).

The following diagram outlines a generalized workflow for producing β-branched amino acids using a biocatalytic DKR approach.

Caption: A DKR workflow enables the conversion of a racemic starting material into a single chiral product.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Potential Limitations | Stereoselectivity | References |

| Asymmetric Michael Addition | Well-established, versatile for various derivatives. | Requires cryogenic temperatures, stoichiometric chiral auxiliaries. | High (often >95% de). | |

| C-H Functionalization | Atom-economical, direct modification of simple precursors. | Often requires rare transition metal catalysts, directing groups. | Can be sub-optimal. | |

| Biocatalytic DKR | High enantioselectivity, "green" process, high theoretical yield. | Requires specific enzyme and substrate compatibility. | Excellent (often >99% ee). | |

| Engineered PALs | Direct amination, avoids keto-acid precursor. | Requires significant protein engineering effort. | Excellent (dr > 20:1, ee > 99.5%). |

Conformational Control and Structural Implications

The introduction of a β-methyl group dramatically alters the conformational landscape of the amino acid residue. DFT (Density Functional Theory) studies on dehydrophenylalanine (ΔPhe) analogs show that while β-methylation alone can surprisingly increase conformational freedom, further modification (e.g., at the C-terminal amide) leads to significant steric crowding that severely restricts the torsion angle ψ, effectively locking the residue into a single conformational state.

This conformational restriction is the primary reason for the utility of β-methyl phenylalanine in designing peptidomimetics. By incorporating these analogs at key positions, such as in β-turns, medicinal chemists can stabilize a desired secondary structure required for receptor activation or inhibition. This is particularly valuable in mimicking the structure of natural peptide ligands to create more potent and selective analogs.

The structural relationship between β-methylation and its pharmacological impact is summarized below.

Caption: The logical cascade from structural modification to improved pharmacological effect.

Applications in Drug Discovery and Medicinal Chemistry

β-Methyl phenylalanine analogs are not merely academic curiosities; they are integral components of numerous successful drug discovery campaigns.

Peptidomimetics: Opioid Receptor Modulators

A classic application is in the development of potent and selective opioid peptides. The incorporation of β-methyl-phenylalanine into endomorphin-2 analogues has been shown to significantly enhance activity and selectivity. The constrained topography of the phenyl ring side chain, enforced by the methyl group, is critical for optimal interaction with the opioid receptor binding pocket.

Non-Peptidic Scaffolds: Anticancer Agents

The utility of these analogs extends beyond peptides. Melphalan, a phenylalanine-derived nitrogen mustard, is an alkylating agent used in cancer chemotherapy. However, its use is limited by a lack of selectivity. Studies have shown that creating derivatives of melphalan, such as modified methyl esters, can significantly increase cytotoxicity against leukemic cell lines while reducing toxicity against normal cells. While not directly incorporating a β-methyl group, this work highlights the principle that modifying the core phenylalanine structure is a viable strategy for improving the therapeutic index of established drugs. The principles of steric and electronic modification learned from β-methylation studies can inform such designs.

Probing Biological Systems: Amino Acid Transporters

β-Methylated analogs can also serve as valuable tools for studying biological systems. For instance, the L-type amino acid transporter 1 (LAT1) is overexpressed in many cancer cells and is a target for drug delivery. Studies comparing various phenylalanine analogs revealed that modifications at the α- and β-positions significantly impact affinity and selectivity for LAT1 versus other transporters like LAT2. Such studies are crucial for designing transporter-targeted cancer therapies with minimal off-target effects.

Future Perspectives and Emerging Trends

The field continues to evolve, with new synthetic methods and applications constantly emerging.

-

Advanced Synthesis: Recent advances focus on developing more efficient, scalable, and environmentally friendly synthetic routes, including metal-free and improved biocatalytic processes.

-

Recombinant Production: A significant breakthrough is the heterologous expression of biosynthetic pathways in model organisms like E. coli. This enables the sustainable, fermentative production of β-methylphenylalanine and other non-proteinogenic amino acids, paving the way for their large-scale use.

-

Novel Modalities: As drug discovery moves towards more complex modalities like macrocyclic peptides and antibody-drug conjugates, the unique conformational properties of β-methyl phenylalanine analogs will undoubtedly be harnessed to engineer these next-generation therapeutics.

Conclusion

β-methyl substituted phenylalanine analogs represent a mature yet continually expanding area of drug discovery. The strategic introduction of a single methyl group provides medicinal chemists with a powerful method to enhance proteolytic stability, control molecular conformation, and ultimately improve the potency, selectivity, and pharmacokinetic profiles of therapeutic candidates. From stereoselective synthesis to rational design, the principles and protocols outlined in this guide demonstrate the profound impact of this "simple" modification. As synthetic and biotechnological methods advance, the accessibility and application of these valuable building blocks will only continue to grow, solidifying their role in the development of future medicines.

References

- Lung, F.-D., Li, G., Lou, B.-S., & Hruby, V. J. (2006). A New Strategy for the Synthesis of Four Individual Isomers of β-Methylphenylalanine.

- Czyżnikowska, Ż., Główka, F. K., & Janecka, A. (2009). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. PubMed.

- Pang, J. Y. H., et al. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.

- Davies, S. G. (n.d.). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. J-STAGE.

- Schöllkopf, U. (1983). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society.

- Zhang, W., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.

- BOC Sciences. (n.d.).

- Davies, S. G., & Ichihara, O. (n.d.). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives.

- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.

- Unknown author. (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.

- Di Mauro, G., et al. (n.d.). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. PMC.

- Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- Unknown author. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Koreascience.

- Ahn, J.-M. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. PMC.

- Unknown author. (n.d.). Some β-methyl-substituted amino acid analogues.

- Burroughs, A. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC.

- Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)

- Nakanishi, T., et al. (2024).

- Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- Burroughs, A. M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed.

- Kover, K. E., et al. (1994). Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide

An In-depth Technical Guide on the Solubility of Boc-Protected Beta-Methyl Amino Acids

I. Introduction: The Pivotal Role of Boc-Protected Beta-Methyl Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the architectural manipulation of peptide and small molecule therapeutics is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic building blocks, Boc-protected beta-methyl amino acids have emerged as a critical class of compounds. The incorporation of a beta-methyl group introduces conformational constraints, enhances metabolic stability by sterically hindering enzymatic degradation, and allows for the fine-tuning of molecular hydrophobicity. These attributes are instrumental in the design of peptidomimetics, protease inhibitors, and other bioactive molecules with improved oral bioavailability and therapeutic efficacy.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] However, the introduction of the bulky, nonpolar Boc group, coupled with the inherent structural characteristics of the amino acid side chain and the beta-methyl modification, significantly influences a critical physicochemical property: solubility.[2][3]

A thorough understanding of the solubility of these modified amino acids in various organic solvents is not merely an academic exercise; it is a fundamental prerequisite for the successful design and execution of synthetic routes, purification strategies, and formulation development. Inadequate solubility can lead to challenges in reaction kinetics, purification efficiency, and ultimately, the scalability of a synthetic process.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the factors governing the solubility of Boc-protected beta-methyl amino acids, collates available solubility data for these and structurally related compounds, and presents a detailed, field-proven experimental protocol for the quantitative determination of their solubility. The methodologies described herein are intended to be self-validating, empowering researchers to generate reliable and reproducible solubility data for their specific compounds of interest.

II. Foundational Principles: Factors Influencing Solubility

The solubility of a Boc-protected beta-methyl amino acid is a complex interplay of several structural and environmental factors. A clear understanding of these principles is essential for predicting solubility trends and for the rational selection of solvents in a laboratory setting.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is inherently hydrophobic. Its presence significantly increases the lipophilicity of the amino acid, generally leading to enhanced solubility in nonpolar organic solvents and reduced solubility in aqueous media.[2]

-

The Amino Acid Side Chain (R-group): The nature of the amino acid side chain is a primary determinant of solubility.

-

Aliphatic Side Chains (e.g., from Valine, Leucine): Nonpolar, aliphatic side chains contribute to the overall hydrophobicity of the molecule, favoring solubility in solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[4][5]

-

Aromatic Side Chains (e.g., from Phenylalanine, Tryptophan): The large, nonpolar aromatic rings in these side chains further increase hydrophobicity, often resulting in good solubility in solvents such as DCM, ethyl acetate, and dimethylformamide (DMF).[6][7]

-

Polar/Functionalized Side Chains: While less common in the context of simple beta-methyl derivatives, the presence of polar or functionalized side chains would be expected to increase solubility in more polar organic solvents like methanol and ethanol.

-

-

The Beta-Methyl Group: The introduction of a methyl group at the beta-position of the amino acid backbone has a nuanced effect on solubility.

-

Increased Hydrophobicity: The additional methyl group contributes to the overall nonpolar surface area of the molecule, which can further enhance solubility in nonpolar organic solvents.

-

Disruption of Crystal Packing: The steric bulk of the beta-methyl group can disrupt the crystal lattice energy of the solid form of the amino acid. A lower crystal lattice energy generally translates to more favorable dissolution and, consequently, higher solubility.

-

-

Stereochemistry: While often overlooked, the stereochemistry at both the alpha- and beta-carbons can influence how the molecules pack in the solid state, which in turn can affect their solubility.

-

Solvent Properties: The choice of solvent is critical and is governed by the principle of "like dissolves like."

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are often excellent choices for dissolving a wide range of Boc-protected amino acids due to their ability to solvate both the polar carbamate group and the nonpolar side chains.[6][8]

-

Chlorinated Solvents (e.g., DCM, Chloroform): These are generally good solvents for hydrophobic Boc-protected amino acids.[2][6]

-

Ethers (e.g., Diethyl ether, THF): These are suitable for many nonpolar derivatives.[2]

-

Alcohols (e.g., Methanol, Ethanol): Their ability to act as both hydrogen bond donors and acceptors allows them to dissolve a range of compounds, although solubility may be lower for highly nonpolar derivatives.[9]

-

Water: Boc-protected amino acids typically exhibit low solubility in water due to the hydrophobic nature of the Boc group and many common side chains.[4][8]

-

III. Solubility Data for Boc-Protected Beta-Methyl Amino Acids and Analogues

While specific, quantitative solubility data for a wide range of Boc-protected beta-methyl amino acids is not extensively published, the following table summarizes available qualitative and quantitative data for these compounds and their close structural analogues. This information can serve as a valuable starting point for solvent selection.

| Compound | Solvent | Solubility | Reference(s) |

| Structurally Related Beta-Methyl Amino Acids | |||

| (S)-N-Boc-3-aminobutyric acid | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [10] |

| Water | Slightly soluble | [10] | |

| Boc-L-β-homophenylalanine | Dichloromethane, DMF, NMP | Soluble | [11][12] |

| Qualitative Data for Analogous Boc-Protected Amino Acids | |||

| Boc-L-Valine | Ethanol, Ether, Chloroform | Freely soluble | [2] |

| Water | Slightly soluble | [2] | |

| Boc-N-methyl-L-valine | Methanol, Dimethyl sulfoxide (DMSO) | Soluble | [8] |

| Water | Less soluble | [8] | |

| BOC-L-leucine | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [5] |

| N-Boc-L-phenylalanine | Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone | Soluble | [1][6][7] |

| Boc-L-tryptophan | Dichloromethane, Dimethylformamide | Soluble | |

| Water | Less soluble | ||

| Quantitative Data for Analogous Boc-Protected Amino Acids | |||

| Boc-L-Valine | Dimethyl sulfoxide (DMSO) | 100 mg/mL (460.28 mM) | [10] |

| Boc-MLF (Boc-Met-Leu-Phe-OH) | Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (196.21 mM) | [13] |

Note: "Soluble" and "Slightly soluble" are qualitative descriptors from the source and do not represent specific quantitative values. The absence of a compound from this table indicates that no specific solubility data was found in the conducted searches.

IV. Experimental Protocol: Quantitative Solubility Determination

The following protocol details a robust and widely accepted method for determining the equilibrium solubility of Boc-protected beta-methyl amino acids in various organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[14]

A. Rationale for Method Selection

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.[14]

HPLC analysis is chosen for quantification due to its high sensitivity, specificity, and accuracy. It allows for the precise measurement of the dissolved analyte, even at low concentrations, and can separate the analyte from any potential impurities.[15][16]

B. Materials and Equipment

-

Boc-protected beta-methyl amino acid of interest

-